1-(Azetidine-3-carbonyl)-2-methylpiperidine
Description
Properties
IUPAC Name |
azetidin-3-yl-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYANYYRHLPTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Azetidine-3-Carbonyl Precursors
A key intermediate for preparing 1-(Azetidine-3-carbonyl)-2-methylpiperidine is the azetidine-3-carbonyl moiety. Several methods have been developed for synthesizing azetidine derivatives, particularly (S)-azetidine-2-carboxylic acid and its functionalized forms, which can be adapted to access azetidine-3-carbonyl compounds.
1.1. Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid
- A patented method (CN103467350A) outlines a three-step synthesis starting from 1-benzyl-azetidine-2-carboxylic acid:
- Formation of a salt with D-α-phenylethylamine in dehydrated alcohols or solvents like acetone or acetonitrile at reflux or room temperature for 0.5–4 hours.
- Recrystallization of the crude product to enhance purity.
- Debenzylation using 5–10% palladium on carbon catalyst under hydrogen pressure (2 MPa) in methanol or ethanol at 10–100 °C for 4–24 hours.
This method yields high purity azetidine carboxylic acid with enantiomeric excess above 98%, suitable for further functionalization.
| Step | Reaction Condition | Solvent(s) | Catalyst/Agent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Salt formation with D-α-phenylethylamine | Dehydrated alcohol, acetone, acetonitrile | None | RT to reflux | 0.5–4 | 37.8 | Crystallization and filtration |
| 2 | Recrystallization | Dehydrated alcohol, acetone, acetonitrile | None | Ambient | — | — | Purification step |
| 3 | Debenzylation | Methanol, ethanol | 5–10% Pd/C | 10–100 | 4–24 | 81.9 | Hydrogenation under 2 MPa |
1.2. Functionalization via Aza-Michael Addition
- Recent research demonstrates the synthesis of azetidine-3-substituted derivatives via aza-Michael addition to α,β-unsaturated esters derived from azetidin-3-one.
- For example, (N-Boc)azetidin-3-ylidene acetate undergoes DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with nitrogen heterocycles (e.g., piperidine derivatives), yielding functionalized azetidines with moderate to good yields (53–73%).
- This method allows incorporation of various amines, including 2-methylpiperidine analogs, under mild conditions, facilitating the formation of the azetidine-3-carbonyl linkage.
| Reaction Type | Substrate | Catalyst/Agent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Horner–Wadsworth–Emmons | (N-Boc)azetidin-3-one | DBU | Ambient | — | — | Forms α,β-unsaturated ester intermediate |
| Aza-Michael Addition | α,β-unsaturated ester + amine | None or base | Ambient to mild | 4 | 53–73 | Incorporates piperidine and other amines |
Coupling with 2-Methylpiperidine
The second key fragment, 2-methylpiperidine, can be coupled with azetidine-3-carbonyl derivatives via amide bond formation.
- Standard peptide coupling reagents (e.g., EDCI, HATU) or acid chlorides derived from azetidine-3-carboxylic acid derivatives can be used to form the amide bond with 2-methylpiperidine.
- Conditions typically involve:
- Conversion of azetidine-3-carboxylic acid to its acid chloride or activated ester.
- Reaction with 2-methylpiperidine in anhydrous solvents such as dichloromethane or DMF.
- Use of base (e.g., triethylamine) to neutralize generated acid.
- This step is widely used in medicinal chemistry to assemble such heterocyclic amides with high yields and purity.
2.2. Alternative Direct Coupling via Sulfonyl Fluoride Chemistry
- Recent advances in sulfonyl fluoride-based coupling (deFS coupling) offer mild thermal conditions (~60 °C in acetonitrile with K₂CO₃) for amide bond formation involving azetidine derivatives.
- This method tolerates various nucleophiles including heterocycles like piperidines, enabling efficient synthesis of azetidine-piperidine amides.
- The process minimizes side reactions and allows scale-up, as demonstrated in related azetidine sulfonyl fluoride derivatives.
| Coupling Method | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid chloride coupling | Azetidine-3-carboxylic acid chloride + 2-methylpiperidine + base | DCM, DMF | 0–25 | Several hrs | High | Conventional peptide coupling |
| Sulfonyl fluoride coupling | Azetidine sulfonyl fluoride + 2-methylpiperidine + K₂CO₃ | Acetonitrile | 60 | Several hrs | High | Mild, scalable, tolerant to functional groups |
Summary Table of Preparation Steps
| Step No. | Intermediate/Reaction | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Synthesis of (S)-1-benzyl-azetidine-2-carboxylic acid salt | 1-benzyl-azetidine-2-carboxylic acid, D-α-phenylethylamine | Reflux in dehydrated alcohol, 0.5–4 h | 37.8 | Salt formation and crystallization |
| 2 | Recrystallization to purify azetidine derivative | Solvents: ethanol, acetone, acetonitrile | Ambient | — | Purification step |
| 3 | Debenzylation to obtain (S)-azetidine-2-carboxylic acid | Pd/C catalyst, H₂ gas | 10–100 °C, 4–24 h | 81.9 | Hydrogenation under pressure |
| 4 | Aza-Michael addition to form azetidine-3-substituted ester | DBU catalyst, amines (e.g., 2-methylpiperidine) | Ambient, 4 h | 53–73 | Functionalization of azetidine ring |
| 5 | Amide bond formation with 2-methylpiperidine | Peptide coupling reagents or sulfonyl fluoride chemistry | RT to 60 °C, several hours | High | Coupling step to form target compound |
Research Findings and Practical Considerations
- The patented method for azetidine carboxylic acid synthesis is cost-effective, scalable, and yields high-purity intermediates suitable for further derivatization.
- Aza-Michael addition is a versatile approach for introducing various heterocyclic amines, including piperidine derivatives, under mild conditions with good yields.
- Sulfonyl fluoride-mediated coupling offers a novel, mild, and efficient alternative to classical peptide coupling methods, reducing side reactions and enhancing functional group tolerance.
- The combination of these methods enables flexible synthetic routes to this compound, adaptable to different scales and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidine-3-carbonyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different substituents onto the piperidine or azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.
Scientific Research Applications
1-(Azetidine-3-carbonyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Azetidine-3-carbonyl)-2-methylpiperidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, applications, and safety profiles of 1-(Azetidine-3-carbonyl)-2-methylpiperidine and related compounds:
Key Research Findings
Repellent Efficacy
- AI3-37220: Demonstrated 89.8% protection against Anopheles arabiensis mosquitoes after 9 hours, outperforming DEET (60.2%) . Against ticks (Amblyomma americanum), it provided longer repellency than DEET in vertical assays .
- This compound : Primarily used in drug discovery. Its azetidine group may enhance target selectivity in bromodomain inhibitors, though repellent activity remains unexplored .
Structural Impact on Activity
- The 2-methyl group in AI3-37220 enhances repellent duration compared to non-methylated analogs like AI3-35765 .
Biological Activity
1-(Azetidine-3-carbonyl)-2-methylpiperidine is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. It has been shown to modulate the activity of various molecular targets, leading to diverse pharmacological effects. The compound's structure allows it to act as a scaffold for developing new pharmaceuticals, especially for central nervous system (CNS) disorders.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Neuroprotective Activity : Research indicates that derivatives of azetidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's . The neuroprotective effects are often linked to the reduction of oxidative stress and modulation of caspase activity.
- Inhibition of Monoacylglycerol Lipase (MAGL) : The compound has been identified as a potent inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which has neuroprotective and anti-inflammatory effects .
Case Studies
Several studies have explored the biological activity of azetidine derivatives, including this compound:
- Neuroprotective Effects : In a study evaluating various azetidine derivatives for neuroprotective activity, one compound demonstrated significant protection against glutamate-induced oxidative damage in neuronal models. This was attributed to its ability to inhibit AChE effectively .
- Cancer Research : In vitro studies on azetidine analogs showed potential in inhibiting STAT3 signaling pathways in breast cancer cells. Despite their low cellular activity due to poor permeability, these compounds exhibited sub-micromolar potency in cell-free assays .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(Azetidine-3-carbonyl)-2-methylpiperidine, and how can purity be optimized?
Methodological Answer:
The synthesis of piperidine-azetidine hybrids typically involves multi-step reactions, such as coupling azetidine-3-carboxylic acid derivatives with 2-methylpiperidine via amide bond formation. For example, in related piperidine compounds (e.g., 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine), carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere is employed . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
